molecular formula C15H16N2O B15057378 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B15057378
M. Wt: 240.30 g/mol
InChI Key: QUTUAVDTZCZBGS-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol is a pyridine derivative featuring an indolin-1-yl substituent at the 6-position of the pyridine ring and an ethanol group at the 3-position. This compound is likely utilized as an intermediate in pharmaceutical or materials science research, akin to related pyridine derivatives .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C15H16N2O/c1-11(18)13-6-7-15(16-10-13)17-9-8-12-4-2-3-5-14(12)17/h2-7,10-11,18H,8-9H2,1H3

InChI Key

QUTUAVDTZCZBGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of indole derivatives with pyridine-based compounds. One common method includes the use of indole and 3-pyridinecarboxaldehyde under reductive amination conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . This compound may exert its effects by modulating enzyme activity or interacting with DNA/RNA, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Functional Group CAS Number Key Features/Applications
1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol Est. C15H16N2O* Est. 240* 6-Indolin-1-yl Ethanol (-CH2CH2OH) Not provided Sterically bulky; potential drug intermediate
1-(6-Chloropyridin-3-yl)ethanol C7H8ClNO 157.598 6-Chloro Ethanol (-CH2CH2OH) 23092-75-3 Electron-withdrawing Cl; safety data available
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O* Est. 210* 6-Fluoro, 2-pyrrolidinyl Methanol (-CH2OH) Not provided Fluorine enhances lipophilicity; research use
1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one C14H14N2O 226.27 6-Benzylamino Ketone (-COCH3) Not provided Ketone group for reactivity modulation; 49% yield
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine C16H19N3 253.34 6-Indolin-1-yl Propan-1-amine (-CH2CH2CH2NH2) 1355218-09-5 Amine functionality for nucleophilic reactions

Substituent Effects

  • Indolinyl vs. This difference may alter binding affinity in drug design or catalytic activity in materials science .
  • Benzylamino vs. Indolinyl: The benzylamino group (in 1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one) offers a flexible aromatic side chain, whereas indolinyl’s rigid bicyclic structure could enhance target specificity in medicinal chemistry .

Functional Group Variations

  • Ethanol vs. Ketones (e.g., 1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one) are more electrophilic, favoring reactions like nucleophilic additions, while amines (e.g., 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine) facilitate salt formation or coupling reactions .

Biological Activity

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol is a synthetic organic compound characterized by its complex structure, which incorporates an indoline moiety and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O, with a molecular weight of approximately 239.29 g/mol. The presence of the hydroxyl group (-OH) in the ethanol structure enhances its solubility and reactivity in biological systems, making it a candidate for various pharmacological studies.

Structural Features

FeatureDescription
Indoline MoietyContributes to potential neuroprotective effects
Pyridine RingAssociated with various biological activities
Hydroxyl GroupEnhances solubility and reactivity

Anticancer Properties

Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer models. A study highlighted that derivatives containing indoline structures often demonstrate enhanced anticancer activity due to their ability to interact with multiple biological targets.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that compounds with similar structures exhibit IC₅₀ values ranging from 7.6 to 15 µg/mL against various cancer cell lines, indicating a strong potential for therapeutic applications .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research has indicated that derivatives of indoline and pyridine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain analogs have demonstrated MIC values comparable to established antibiotics, suggesting their viability as alternative antimicrobial agents.

Table: Comparative Antimicrobial Activity

Compound NameMIC (µg/mL)Activity Type
This compound15.6Antibacterial
Amphotericin B0.50Antifungal
Chloramphenicol24.6Antibacterial

The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies reveal that the compound may bind to specific receptors or enzymes involved in critical metabolic pathways, influencing cellular processes such as apoptosis and cell cycle regulation.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the compound's solubility profile allows for effective absorption and distribution within biological systems, enhancing its potential efficacy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, allowing for comparative analysis regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
6-(Indolin-1-yl)-2-methylpyridin-3-oneIndoline and pyridine ringsAnticancer properties
4-Methyl-N-(phenyl)benzamideAromatic amideAnti-inflammatory effects
5-(Indolin-1-yl)thiazoleIndoline fused with thiazoleAntimicrobial activity

These comparisons highlight the unique combination of functionalities present in this compound, which may contribute to its distinct biological properties.

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